molecular formula C18H14F3NO5 B11153553 N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

Cat. No.: B11153553
M. Wt: 381.3 g/mol
InChI Key: IBCRBVDAGQWXEX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic organic compound characterized by the presence of furan and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 4-(trifluoromethoxy)phenol to form an intermediate, which is then further reacted with 5-bromomethyl-2-furamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include furanones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetamide
  • N-[(4-fluorophenyl)(2-furoylamino)methyl]-2-furamide
  • 3-methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate

Uniqueness

N-(2-furylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is unique due to the presence of both furan and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C18H14F3NO5

Molecular Weight

381.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide

InChI

InChI=1S/C18H14F3NO5/c19-18(20,21)27-13-5-3-12(4-6-13)25-11-15-7-8-16(26-15)17(23)22-10-14-2-1-9-24-14/h1-9H,10-11H2,(H,22,23)

InChI Key

IBCRBVDAGQWXEX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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